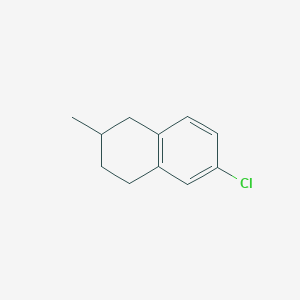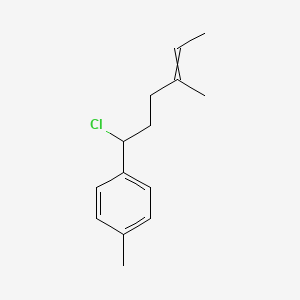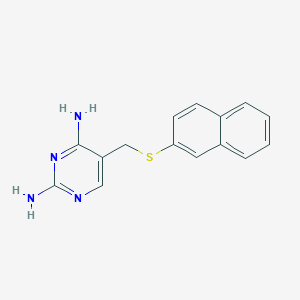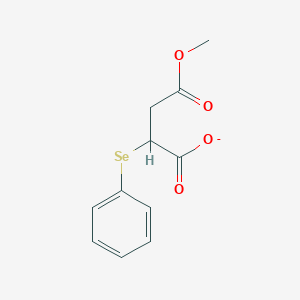![molecular formula C19H17ClOS2 B12530563 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- CAS No. 675878-64-5](/img/structure/B12530563.png)
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- is a heterocyclic compound that features a pyran ring substituted with a chlorine atom and two phenylmethylthio groups. This compound is part of the broader class of 2H-pyrans, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- typically involves the reaction of a pyran derivative with chlorinating agents and thiolating reagents. One common method includes the use of thionyl chloride (SOCl2) for chlorination and benzyl mercaptan (C6H5CH2SH) for thiolation. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are crucial to obtaining a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the phenylmethylthio groups enhances its ability to penetrate cell membranes, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran, 4-chloro-2,2-bis[(methylthio)]-
- 2H-Pyran, 4-chloro-2,2-bis[(ethylthio)]-
- 2H-Pyran, 4-chloro-2,2-bis[(propylthio)]-
Uniqueness
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- is unique due to the presence of phenylmethylthio groups, which impart distinct chemical properties and biological activities. These groups enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
675878-64-5 |
|---|---|
Molecular Formula |
C19H17ClOS2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2,2-bis(benzylsulfanyl)-4-chloropyran |
InChI |
InChI=1S/C19H17ClOS2/c20-18-11-12-21-19(13-18,22-14-16-7-3-1-4-8-16)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
PXOHDECNODJOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2(C=C(C=CO2)Cl)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)





![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)


![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)

-](/img/structure/B12530556.png)
